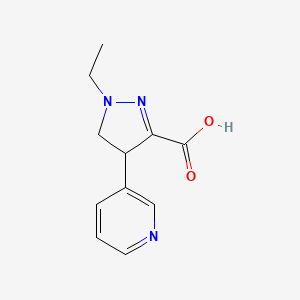![molecular formula C34H28Cl2N2O2 B13773156 9,10-Anthracenedione, 2,3-dichloro-5,8-bis[(5,6,7,8-tetrahydro-2-naphthalenyl)amino]- CAS No. 67939-47-3](/img/structure/B13773156.png)
9,10-Anthracenedione, 2,3-dichloro-5,8-bis[(5,6,7,8-tetrahydro-2-naphthalenyl)amino]-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
9,10-Anthracenedione, 2,3-dichloro-5,8-bis[(5,6,7,8-tetrahydro-2-naphthalenyl)amino]- is a complex organic compound derived from anthraquinone It is characterized by the presence of two chlorine atoms and two tetrahydro-2-naphthalenylamino groups attached to the anthracenedione core
Méthodes De Préparation
The synthesis of 9,10-Anthracenedione, 2,3-dichloro-5,8-bis[(5,6,7,8-tetrahydro-2-naphthalenyl)amino]- typically involves multiple steps:
Starting Material: The synthesis begins with anthracene, which is oxidized to form anthraquinone.
Chlorination: Anthraquinone is then chlorinated to introduce chlorine atoms at the 2 and 3 positions.
Amination: The chlorinated anthraquinone undergoes a reaction with tetrahydro-2-naphthalenylamine to form the final product.
Industrial production methods may involve optimizing these steps to achieve higher yields and purity. The reaction conditions, such as temperature, solvent, and catalysts, are carefully controlled to ensure the desired product is obtained.
Analyse Des Réactions Chimiques
9,10-Anthracenedione, 2,3-dichloro-5,8-bis[(5,6,7,8-tetrahydro-2-naphthalenyl)amino]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the compound into hydroquinone derivatives.
Substitution: The chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
This compound has several scientific research applications:
Chemistry: It is used as a precursor for synthesizing other complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including anticancer properties.
Medicine: Some derivatives are explored for their therapeutic potential in treating various diseases.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 9,10-Anthracenedione, 2,3-dichloro-5,8-bis[(5,6,7,8-tetrahydro-2-naphthalenyl)amino]- involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit or activate specific pathways, leading to its observed effects. For example, its derivatives may inhibit topoisomerase enzymes, leading to anticancer activity by preventing DNA replication.
Comparaison Avec Des Composés Similaires
Similar compounds include other anthraquinone derivatives such as:
Mitoxantrone: An anticancer drug with a similar anthraquinone core.
Ametantrone: Another anticancer agent with structural similarities.
Doxorubicin: A widely used chemotherapy drug with an anthraquinone structure.
Compared to these compounds, 9,10-Anthracenedione, 2,3-dichloro-5,8-bis[(5,6,7,8-tetrahydro-2-naphthalenyl)amino]- is unique due to its specific substitutions, which may confer distinct chemical and biological properties.
Propriétés
Numéro CAS |
67939-47-3 |
|---|---|
Formule moléculaire |
C34H28Cl2N2O2 |
Poids moléculaire |
567.5 g/mol |
Nom IUPAC |
6,7-dichloro-1,4-bis(5,6,7,8-tetrahydronaphthalen-2-ylamino)anthracene-9,10-dione |
InChI |
InChI=1S/C34H28Cl2N2O2/c35-27-17-25-26(18-28(27)36)34(40)32-30(38-24-12-10-20-6-2-4-8-22(20)16-24)14-13-29(31(32)33(25)39)37-23-11-9-19-5-1-3-7-21(19)15-23/h9-18,37-38H,1-8H2 |
Clé InChI |
VOSPUXNTNRRTKD-UHFFFAOYSA-N |
SMILES canonique |
C1CCC2=C(C1)C=CC(=C2)NC3=C4C(=C(C=C3)NC5=CC6=C(CCCC6)C=C5)C(=O)C7=CC(=C(C=C7C4=O)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


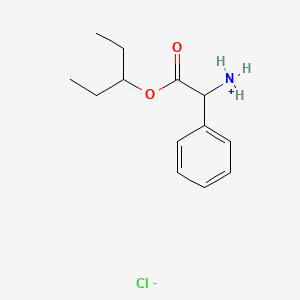
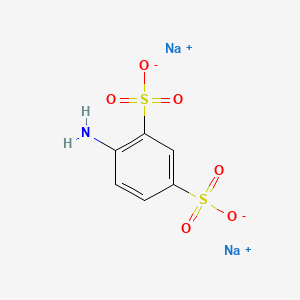


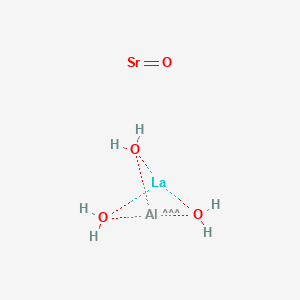
![3-Pyridinecarbonitrile, 5-[[2-chloro-4-(phenylazo)phenyl]azo]-2,6-bis[(3-methoxypropyl)amino]-4-methyl-](/img/structure/B13773099.png)
![N-[(E)-(2-chloro-1-ethylindol-3-yl)methylideneamino]-2,4-dinitroaniline](/img/structure/B13773104.png)
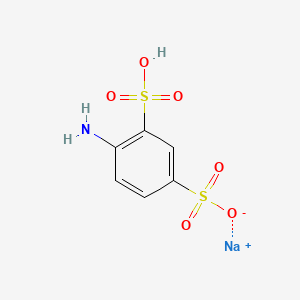
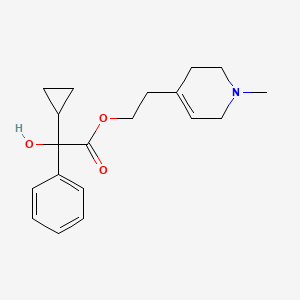

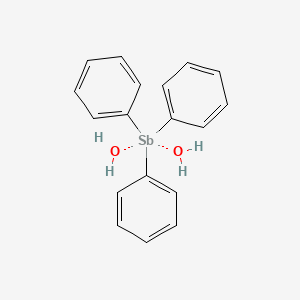
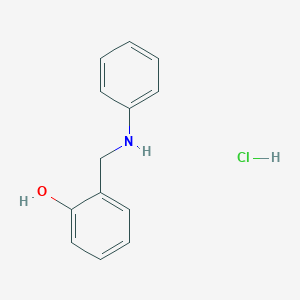
![3-[2-[3-[3-(2-Carboxyethyl)-1,3-benzoxazol-3-ium-2-yl]prop-2-enylidene]-1,3-benzoxazol-3-yl]propanoate](/img/structure/B13773137.png)
